

Prolyl-hydroxyproline (Pro-Hyp) Competitive ELISA Kit: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Н-Рго-Нур-ОН	
Cat. No.:	B7814561	Get Quote

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Introduction

Prolyl-hydroxyproline (Pro-Hyp) is a dipeptide derived from the breakdown of collagen, the most abundant protein in mammals. It is a significant biomarker for collagen metabolism and has been identified as a functional, bioactive peptide. Following oral ingestion of collagen hydrolysates, Pro-Hyp is found in the bloodstream and has been shown to exert various physiological effects.[1][2] Research indicates that Pro-Hyp plays a role in wound healing by promoting the proliferation and migration of fibroblasts.[3][4][5] Specifically, it can trigger the growth of certain fibroblast types crucial for the proliferative phase of wound repair.[4][5] Furthermore, studies suggest Pro-Hyp can influence cellular homeostasis and motility through signaling pathways involving β1-integrin.[6]

The Prolyl-hydroxyproline (Pro-Hyp) Competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit is a sensitive and specific immunoassay designed for the quantitative determination of Pro-Hyp in various biological samples such as serum, plasma, and cell culture supernatants. This kit is a valuable tool for researchers in fields like dermatology, orthopedics, fibrosis research, and nutritional science to investigate collagen metabolism and the bioactivity of collagen-derived peptides.

Assay Principle

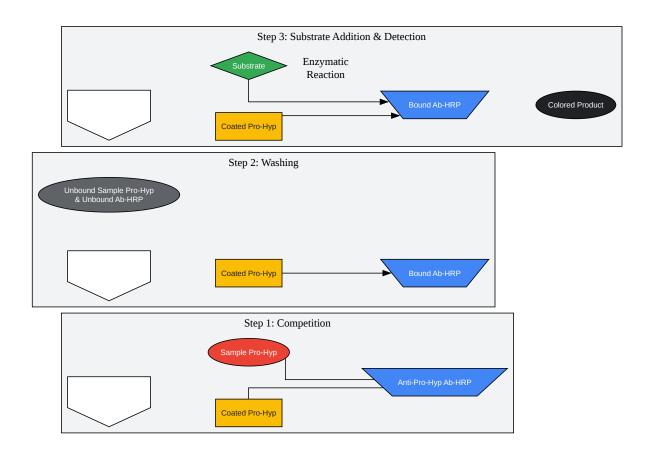


Methodological & Application

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This assay is based on the principle of competitive ELISA.[7][8][9] The microplate provided in this kit has been pre-coated with a fixed amount of Pro-Hyp. During the assay, Pro-Hyp present in the sample or standard competes with the plate-coated Pro-Hyp for binding to a limited number of specific anti-Pro-Hyp antibodies conjugated to an enzyme, such as Horseradish Peroxidase (HRP). After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme-bound antibody to produce a colored product. The intensity of the color is inversely proportional to the concentration of Pro-Hyp in the sample.[10] Samples with a high concentration of Pro-Hyp will exhibit a lower signal, while samples with a low concentration will produce a higher signal.[10] The concentration of Pro-Hyp in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of Pro-Hyp.





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Figure 1: Principle of the Competitive ELISA for Pro-Hyp detection.

Materials Provided



Component	Quantity (96 Tests)	Storage
Pro-Hyp Pre-coated Plate	1 (12 x 8 wells)	4°C
Pro-Hyp Standard	2 vials (lyophilized)	-20°C
100X Anti-Pro-Hyp Antibody- HRP Conjugate	1 vial (150 μL)	-20°C (Protect from light)
Assay Diluent	1 bottle (50 mL)	4°C
20X Wash Buffer	1 bottle (25 mL)	4°C
TMB Substrate	1 bottle (12 mL)	4°C (Protect from light)
Stop Solution	1 bottle (8 mL)	4°C
Plate Sealers	4	Room Temperature

Materials Required But Not Provided

- Deionized or distilled water
- Precision pipettes and disposable tips
- Microplate reader capable of measuring absorbance at 450 nm
- Graduated cylinders
- Vortex mixer
- · Absorbent paper for blotting
- For sample preparation:
 - Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis (if required)
 - o pH meter or pH paper
 - Centrifuge



Experimental Protocols Reagent Preparation

- Pro-Hyp Standard: Reconstitute one vial of Pro-Hyp Standard with 1 mL of Assay Diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation. Prepare serial dilutions of the standard in Assay Diluent to create the standard curve. A recommended range is 0 ng/mL to 1000 ng/mL.
- 1X Anti-Pro-Hyp Antibody-HRP Conjugate: Dilute the 100X concentrate 1:100 with Assay Diluent. Prepare only the amount required for the experiment.
- 1X Wash Buffer: Dilute the 20X Wash Buffer 1:20 with deionized water.

Sample Preparation

The appropriate sample preparation method will depend on the sample type.

- Serum and Plasma: Collect blood samples and centrifuge to separate serum or plasma. Samples can be stored at -20°C or -80°C. Before use, thaw samples and centrifuge to remove any precipitate. Dilute samples as necessary with Assay Diluent.
- Cell Culture Supernatants: Centrifuge cell culture media to remove cells and debris. Aliquot the supernatant and store at -20°C or -80°C.
- Tissue Homogenates: For the measurement of total Pro-Hyp (free and peptide-bound), acid
 or alkaline hydrolysis may be necessary to break down collagen fragments.[11][12]
 - Homogenize tissue in PBS or water.
 - Add an equal volume of concentrated HCl (~12 M) or NaOH (~10 N) to the homogenate in a pressure-tight vial.[13]
 - Hydrolyze at 110-120°C for 3-24 hours.[13]
 - Cool the samples and neutralize with an equivalent amount of NaOH or HCl.
 - Centrifuge to pellet any precipitate and collect the supernatant for analysis.

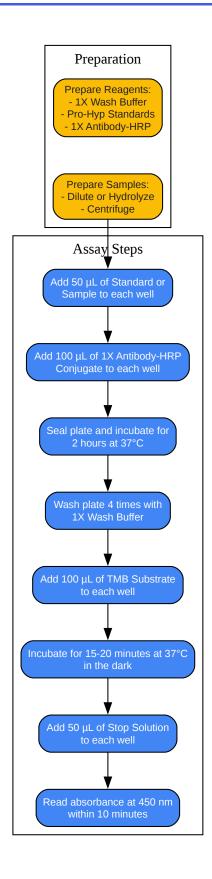


• Ensure the final pH is within a neutral range before adding to the plate.

Note: It is crucial to perform validation experiments (e.g., spike and recovery) to determine the optimal sample preparation method and dilution factor for your specific samples.

Assay Procedure





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Figure 2: Workflow for the Pro-Hyp Competitive ELISA protocol.



- Add Standards and Samples: Add 50 μL of each standard and prepared sample into the appropriate wells of the Pro-Hyp pre-coated plate.
- Add Antibody-HRP Conjugate: Immediately add 100 μL of the 1X Anti-Pro-Hyp Antibody-HRP Conjugate to each well.
- Incubate: Cover the plate with a plate sealer and incubate for 2 hours at 37°C.
- Wash: Aspirate the liquid from each well. Add 300 μL of 1X Wash Buffer to each well and allow it to sit for 30 seconds before aspirating. Repeat this wash step three more times for a total of four washes. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining buffer.
- Add Substrate: Add 100 μL of TMB Substrate to each well.
- Develop: Incubate the plate for 15-20 minutes at 37°C in the dark. A blue color will develop.
- Stop Reaction: Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.

Data Analysis and Validation Calculation of Results

- Calculate the average OD for each set of duplicate standards and samples.
- Subtract the average OD of the highest concentration standard (Bmax) from the average OD
 of all other standards and samples.
- Create a standard curve by plotting the OD values against the corresponding Pro-Hyp concentration for each standard. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine the concentration of Pro-Hyp in the samples by interpolating their OD values from the standard curve.



• Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of Pro-Hyp in the original sample.

Example Data

(This data is for demonstration purposes only. A new standard curve must be generated for each assay.)

Table 1: Example Standard Curve Data

Pro-Hyp (ng/mL)	Mean OD (450nm)
0	2.150
15.6	1.680
31.2	1.310
62.5	0.950
125	0.620
250	0.380
500	0.210
1000	0.115

Validation Parameters

This ELISA kit has been validated for the following parameters to ensure its accuracy and reliability.[14][15]

Table 2: Summary of Assay Validation Data



Parameter	Specification	Example Result
Sensitivity (LOD)	< 10 ng/mL	7.8 ng/mL
Assay Range	15.6 - 1000 ng/mL	15.6 - 1000 ng/mL
Intra-Assay Precision	CV% < 10%	Three samples tested 20 times on one plate, CV% = 5.2%, 6.1%, 5.8%
Inter-Assay Precision	CV% < 15%	Three samples tested in 10 separate assays, CV% = 8.5%, 9.2%, 8.9%
Spike and Recovery	85-115%	Serum: 95%, Plasma (EDTA): 92%, Cell Culture Media: 98%
Specificity	High specificity for Pro-Hyp	Cross-reactivity with related peptides (e.g., Hyp-Gly, Pro-Ala) < 1%

• Sensitivity: The Lower Limit of Detection (LOD) is the lowest concentration of Pro-Hyp that can be distinguished from the background. It is typically calculated as the mean of the zero standard plus two or three standard deviations.

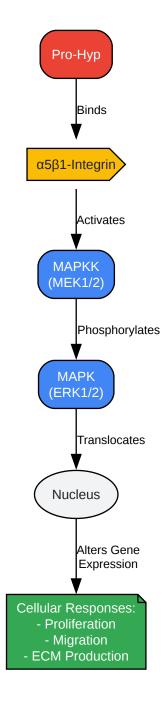
Precision:

- Intra-assay precision (within-run precision) is determined by measuring the same sample multiple times on a single plate.[16]
- Inter-assay precision (between-run precision) is determined by measuring the same sample in multiple, independent assays.[16]
- Recovery: The recovery of the assay is determined by spiking a known amount of Pro-Hyp
 into different sample matrices and measuring the concentration. The percentage recovery is
 calculated as (Measured Concentration / Expected Concentration) x 100.
- Specificity: The specificity of the anti-Pro-Hyp antibody is tested against structurally related molecules to ensure minimal cross-reactivity.



Pro-Hyp Signaling Pathway

Pro-Hyp has been shown to exert its biological effects through cell surface receptors, initiating intracellular signaling cascades. In tendon cells, Pro-Hyp promotes motility and cellular organization by interacting with $\alpha 5\beta 1$ -integrins. This interaction can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase (ERK), which in turn influences cell proliferation, migration, and extracellular matrix production.[6]





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Figure 3: Proposed signaling pathway for Pro-Hyp in fibroblasts.

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